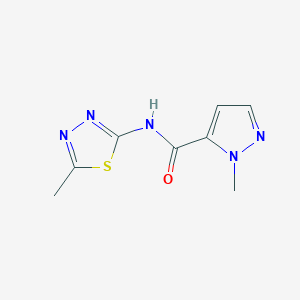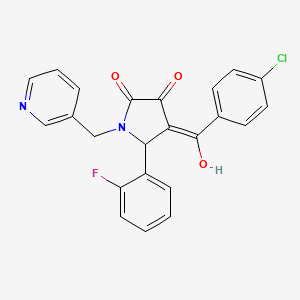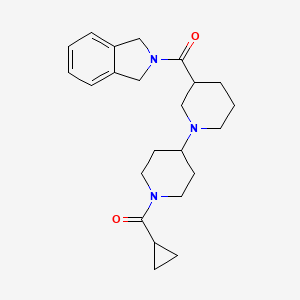
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research. It is also known as MTDP and belongs to the class of pyrazole derivatives. MTDP has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
科学研究应用
MTDP has shown potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a positive allosteric modulator of the GABA(A) receptor, which is a major inhibitory neurotransmitter receptor in the brain. MTDP has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. These properties make MTDP a potential candidate for the development of new drugs for the treatment of neurological disorders such as anxiety, depression, and epilepsy.
作用机制
The mechanism of action of MTDP is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA(A) receptor and enhance the activity of the NMDA receptor. This results in an increase in the inhibitory and excitatory neurotransmitter activity in the brain, respectively. The exact binding site of MTDP on these receptors is still under investigation.
Biochemical and Physiological Effects:
MTDP has been shown to have various biochemical and physiological effects, including anxiolytic, anti-depressant, and anti-convulsant properties. It has also been reported to enhance memory and cognitive function in animal models. MTDP has been shown to increase the levels of GABA and glutamate in the brain, which are important neurotransmitters involved in the regulation of mood, anxiety, and cognition.
实验室实验的优点和局限性
MTDP has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. It is also stable under normal laboratory conditions. However, MTDP has some limitations, including its potential toxicity and lack of information on its long-term effects.
未来方向
There are several future directions for the research and development of MTDP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to explore its potential as a cognitive enhancer for the treatment of cognitive deficits associated with aging and neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MTDP and its binding site on the GABA(A) and NMDA receptors.
合成方法
MTDP can be synthesized using different methods, including the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction mixture is then heated under reflux conditions in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to obtain the desired product.
属性
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-5-11-12-8(15-5)10-7(14)6-3-4-9-13(6)2/h3-4H,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBIIOMANYZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)

![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)

![1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B5366476.png)
![N-{2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5366490.png)
![methyl 5-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5366498.png)

![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366506.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366519.png)

![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-N-propylacetamide](/img/structure/B5366527.png)